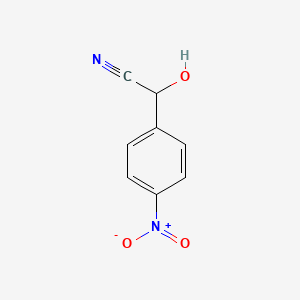

2-Hydroxy-2-(4-nitrophenyl)acetonitrile

Vue d'ensemble

Description

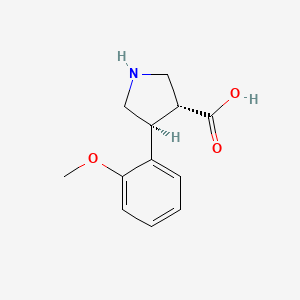

2-Hydroxy-2-(4-nitrophenyl)acetonitrile, also known as Benzeneacetonitrile, α-hydroxy-4-nitro-, is a chemical compound that has received increasing attention in scientific research due to its unique physical and chemical properties. It is a yellow to brown solid and is used as a radical inhibitor in the polymerization of vinyl acetate .

Synthesis Analysis

The synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O3 . Its molecular weight is 178.14 g/mol.Chemical Reactions Analysis

2-Naphthol, an important starting material, has drawn great attention in various organic transformations due to its attributes, such as low cost, easy to handle, and eco-friendliness. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .Applications De Recherche Scientifique

Synthesis Methods and Reactivity

- Catalytic hydrogenation of (2-nitrophenyl)acetonitriles, bearing an electron-withdrawing substituent α to the nitrile, has been shown to afford N-hydroxy-2-aminoindoles in good to excellent yields. This demonstrates the compound's utility in synthesizing N-hydroxy-2-aminoindoles, which have various applications in chemical synthesis and potentially in pharmaceuticals (Belley et al., 2006).

Structural and Photophysical Characterization

- The structural and photophysical properties of organotin compounds derived from Schiff bases, incorporating 2-hydroxynaphthaldehyde and 2-aminophenol derivatives, have been examined. These studies provide insights into the electronic structure and potential applications of these compounds in organic light-emitting diodes (OLEDs) and other photophysical applications (García-López et al., 2014).

Chemical Stability and Interactions

- The crystal structure of 2-bromobenzaldehyde cyanohydrin (alternatively called (2-bromophenyl)(hydroxy)acetonitrile) has been detailed, providing insights into its molecular interactions, such as hydrogen bonding patterns. This information is crucial for understanding the compound's reactivity and stability (Betz et al., 2007).

Applications in Organic Synthesis

- The (2-nitrophenyl)acetyl group has been utilized as a selectively removable hydroxyl protecting group in organic synthesis. This showcases the compound's role in protecting hydroxyl functions during synthetic procedures, offering a new strategy for selective deprotection which is compatible with other protecting groups (Daragics & Fügedi, 2010).

Electrochemical Applications

- The electrochemical behavior of nitrophenyl-containing organic layers, electrografted to glassy carbon surfaces, has been investigated to determine their solvent accessibility, electroactivity, and chemical reactivity. This research highlights the potential applications of nitrophenyl derivatives in modifying electrode surfaces for electrochemical sensors or devices (Ceccato et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact withnuclear hormone receptors . These receptors play a crucial role in gene expression and regulation of cellular activities.

Mode of Action

It’s known that similar compounds can bind to their targets and activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner .

Biochemical Pathways

The interaction with nuclear hormone receptors suggests that it may influence pathways related to gene expression and cellular regulation .

Result of Action

The activation of gene expression through interaction with nuclear hormone receptors suggests that it may have significant effects on cellular activities .

Safety and Hazards

While specific safety and hazard information for 2-Hydroxy-2-(4-nitrophenyl)acetonitrile was not found, it’s important to handle all chemicals with care. General safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Orientations Futures

2-Hydroxy-2-(4-nitrophenyl)acetonitrile has received increasing attention in scientific research due to its unique physical and chemical properties. It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Propriétés

IUPAC Name |

2-hydroxy-2-(4-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMNRYLZWZZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306235 | |

| Record name | 2-hydroxy-2-(4-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13312-80-6 | |

| Record name | NSC174716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(4-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3231885.png)

![tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3231890.png)

![tert-Butyl 10-oxo-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B3231894.png)

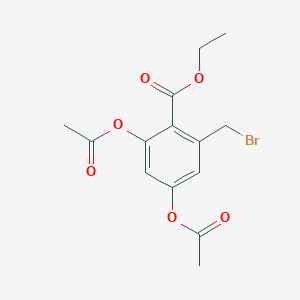

![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)

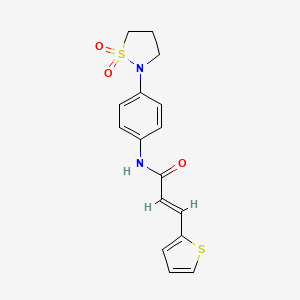

![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)